Cas no 6268-09-3 (9,10-Anthracenedione,1-hydroxy-2-methyl-)

9,10-Anthracenedione,1-hydroxy-2-methyl- structure
6268-09-3 structure
Product name:9,10-Anthracenedione,1-hydroxy-2-methyl-
CAS No:6268-09-3
MF:C15H10O3
MW:238.238104343414
CID:505097
PubChem ID:160817

9,10-Anthracenedione,1-hydroxy-2-methyl- Chemical and Physical Properties

Names and Identifiers

    • 1-hydroxy-2-methyl-9,10-anthraquinone
    • 9,10-Anthracenedione,1-hydroxy-2-methyl-
    • 1-Hydroxy-2-methylanthraquinone
    • 1-Hydroxy-2-methyl-9,10-anthracenedione
    • 1-Hydroxy-2-methyl-anthrachinon
    • 1-hydroxy-2-methyl-anthraquinone
    • NSC 37131
    • [ "" ]
    • AKOS022660290
    • HY-N1625
    • 6268-09-3
    • E88872
    • Anthraquinone, 1-hydroxy-2-methyl-
    • 1-Hydroxy-2-methylanthra-9,10-quinone #
    • Q27137873
    • CZODYZFOLUNSFR-UHFFFAOYSA-N
    • 1-hydroxy-2-methyl-anthracene-9,10-dione
    • NSC37131
    • NSC-37131
    • 9, 1-hydroxy-2-methyl-
    • SCHEMBL1426900
    • CCRIS 6433
    • FT-0775767
    • BDBM50005901
    • DTXSID80211733
    • 1-hydroxy-2-methyl-9,10-dihydroanthracene-9,10-dione
    • 1-hydroxy-2-methylanthracene-9,10-dione
    • CHEMBL42302
    • FS-7811
    • CS-0017286
    • CHEBI:69534
    • 9,10-Anthracenedione, 1-hydroxy-2-methyl-
    • Inchi: InChI=1S/C15H10O3/c1-8-6-7-11-12(13(8)16)15(18)10-5-3-2-4-9(10)14(11)17/h2-7,16H,1H3
    • InChI Key: CZODYZFOLUNSFR-UHFFFAOYSA-N
    • SMILES: CC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)O

Computed Properties

  • Exact Mass: 238.06300
  • Monoisotopic Mass: 238.062994177g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 0
  • Complexity: 376
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 54.4Ų

Experimental Properties

  • Color/Form: Orange powder
  • Density: 1.371±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 184-185 ºC
  • Boiling Point: 444.6±34.0 °C at 760 mmHg
  • Flash Point: 236.8±22.2 °C
  • Refractive Index: 1.676
  • PSA: 54.37000
  • LogP: 2.47600
  • Vapor Pressure: 0.0±1.1 mmHg at 25°C

9,10-Anthracenedione,1-hydroxy-2-methyl- Security Information

9,10-Anthracenedione,1-hydroxy-2-methyl- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN1172-1 mg
1-Hydroxy-2-methylanthraquinone
6268-09-3
1mg
¥2033.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN1172-1 mL * 10 mM (in DMSO)
1-Hydroxy-2-methylanthraquinone
6268-09-3
1 mL * 10 mM (in DMSO)
¥ 3330 2023-09-08
TargetMol Chemicals
TN1172-1 ml * 10 mm
1-Hydroxy-2-methylanthraquinone
6268-09-3
1 ml * 10 mm
¥ 12800 2024-07-20
Alichem
A019150341-5mg
1-Hydroxy-2-Methylanthraquinone
6268-09-3 95%
5mg
$759.20 2023-09-01
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
H25960-5mg
1-hydroxy-2-methyl-9,10-anthraquinone
6268-09-3 ,HPLC≥95%
5mg
¥4640.0 2023-09-07
A2B Chem LLC
AG79174-5mg
1-Hydroxy-2-Methylanthraquinone
6268-09-3 ≥98%
5mg
$594.00 2024-04-19
TargetMol Chemicals
TN1172-5 mg
1-Hydroxy-2-methylanthraquinone
6268-09-3 98%
5mg
¥ 3,230 2023-07-11
TargetMol Chemicals
TN1172-5mg
1-Hydroxy-2-methylanthraquinone
6268-09-3
5mg
¥ 10800 2024-07-20

9,10-Anthracenedione,1-hydroxy-2-methyl- Related Literature

Additional information on 9,10-Anthracenedione,1-hydroxy-2-methyl-

Introduction to 9,10-Anthracenedione,1-hydroxy-2-methyl- (CAS No: 6268-09-3)

9,10-Anthracenedione,1-hydroxy-2-methyl-, with the chemical identifier CAS No 6268-09-3, is a significant compound in the field of organic chemistry and pharmaceutical research. This heterocyclic aromatic ketone derivative has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The compound belongs to the anthracene family, a class of polycyclic aromatic hydrocarbons (PAHs) known for their diverse biological activities. The presence of both hydroxyl and methyl substituents in its molecular structure imparts distinct reactivity and functionality, making it a valuable scaffold for drug design and synthesis.

The structural framework of 9,10-Anthracenedione,1-hydroxy-2-methyl- consists of three benzene rings fused together, with a ketone group at the 9 and 10 positions and a hydroxyl group at the 1 position. Additionally, a methyl group is attached at the 2 position. This arrangement creates a molecule with multiple reactive sites, enabling it to participate in various chemical transformations. The compound’s ability to undergo oxidation-reduction reactions, as well as its interaction with biological targets, makes it an intriguing candidate for further exploration.

In recent years, there has been growing interest in anthracene derivatives due to their potential pharmacological properties. 9,10-Anthracenedione,1-hydroxy-2-methyl- has been studied for its possible role in anti-cancer therapy. Research indicates that anthracene-based compounds can exhibit cytotoxic effects by interfering with DNA replication and cell cycle progression. The hydroxyl and methyl groups in this molecule may enhance its solubility and bioavailability, which are critical factors for drug efficacy. Moreover, the compound’s ability to form hydrogen bonds and engage in π-stacking interactions could contribute to its binding affinity with biological targets.

One of the most compelling aspects of 9,10-Anthracenedione,1-hydroxy-2-methyl- is its versatility in chemical synthesis. The ketone group can be reduced to form alcohols or further oxidized to carboxylic acids, while the hydroxyl group can undergo etherification or esterification reactions. These transformations allow chemists to modify the molecule’s properties and tailor it for specific applications. For instance, derivatives of this compound have been explored as intermediates in the synthesis of more complex pharmaceuticals.

The pharmaceutical industry has been particularly interested in anthracene derivatives due to their reported anti-inflammatory and antimicrobial activities. Studies have shown that certain anthracene compounds can inhibit the growth of pathogenic bacteria and fungi by disrupting their cell membranes or metabolic pathways. 9,10-Anthracenedione,1-hydroxy-2-methyl-, with its unique substituents, may offer similar benefits while potentially exhibiting improved selectivity and reduced toxicity compared to other members of the anthracene family.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules like 9,10-Anthracenedione,1-hydroxy-2-methyl- with greater accuracy. Molecular docking simulations have been used to identify potential binding sites on target proteins and assess the compound’s interaction affinity. These studies have provided valuable insights into how structural modifications can enhance pharmacological properties. For example, optimizing the position and type of substituents can improve binding efficacy and reduce off-target effects.

The synthesis of 9,10-Anthracenedione,1-hydroxy-2-methyl- involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include Friedel-Crafts acylation followed by selective reduction or oxidation steps. Advances in green chemistry principles have also influenced the development of more sustainable synthetic methods. For instance, catalytic processes that minimize waste generation are being increasingly adopted in laboratory-scale preparations.

The role of 9,10-Anthracenedione,1-hydroxy-2-methyl- extends beyond pharmaceutical applications; it also finds utility in materials science. Anthracene derivatives are known for their fluorescence properties when incorporated into organic light-emitting diodes (OLEDs) or sensors. The hydroxyl and methyl groups can influence electronic transitions and emission wavelengths, making this compound a promising candidate for developing novel optoelectronic devices.

In conclusion,9,10-Anth racen edione,1-hydroxy-2-methyl, CAS No: 6268-09-3 is a multifaceted compound with significant potential in both medicinal chemistry and materials science. Its unique structural features enable diverse biological activities and chemical transformations, making it a valuable tool for research.
Future studies are warranted to fully explore its therapeutic potential
and optimize synthetic methodologies for large-scale production.

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